1-Methylbenzotriazol-5-ol
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Overview
Description
1-Methylbenzotriazol-5-ol is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications, particularly in corrosion inhibition and as synthetic intermediates in organic chemistry . This compound is characterized by a benzotriazole ring substituted with a methyl group at the 1-position and a hydroxyl group at the 5-position.
Preparation Methods
The synthesis of 1-Methylbenzotriazol-5-ol typically involves the reaction of benzotriazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures . Industrial production methods often scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Methylbenzotriazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, yielding reduced forms of the compound.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylbenzotriazol-5-ol has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-Methylbenzotriazol-5-ol exerts its effects involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and thus exerting antimicrobial or anticancer effects . The molecular targets and pathways involved include cytochrome P450 enzymes and other cellular proteins.
Comparison with Similar Compounds
1-Methylbenzotriazol-5-ol can be compared with other benzotriazole derivatives such as:
4-Methylbenzotriazole: Similar in structure but with the methyl group at the 4-position, it also acts as a corrosion inhibitor but may have different reactivity and applications.
5-Methylbenzotriazole: Another isomer with the methyl group at the 5-position, known for its persistence in the environment and use in industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-methylbenzotriazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-3-2-5(11)4-6(7)8-9-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWSZQUEFZDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82132-01-2 |
Source
|
Record name | 1-methyl-1H-1,2,3-benzotriazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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